N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
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Overview
Description
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound that features a quinoline core, a cyclopropyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline or benzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzamide moiety can interact with proteins, potentially inhibiting their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)acetamide: Similar structure but with an acetamide moiety instead of benzamide.
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)phenylacetamide: Similar structure but with a phenylacetamide moiety.
Uniqueness
N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is unique due to the combination of its quinoline core, cyclopropyl group, and benzamide moiety, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
CAS No. |
606095-17-4 |
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Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-14-3-6-16(7-4-14)22(26)24(19-8-9-19)13-18-12-17-11-15(2)5-10-20(17)23-21(18)25/h3-7,10-12,19H,8-9,13H2,1-2H3,(H,23,25) |
InChI Key |
SXRQZRJBEJUMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4CC4 |
Origin of Product |
United States |
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